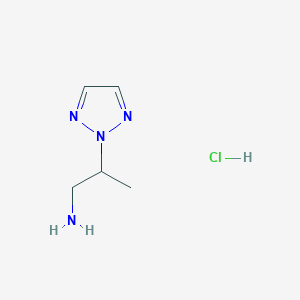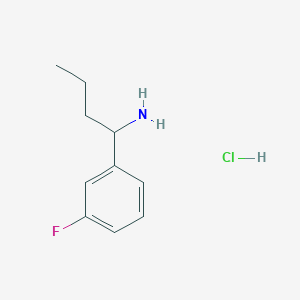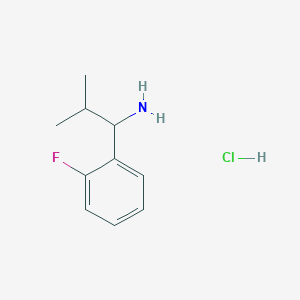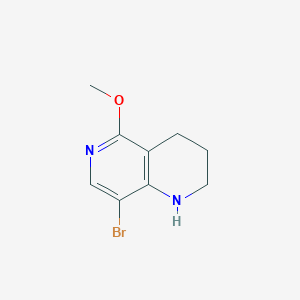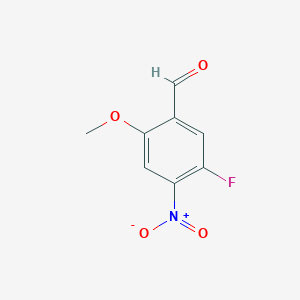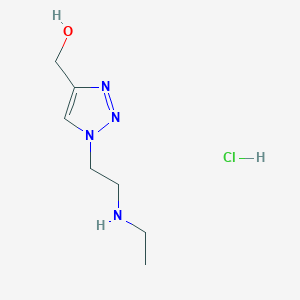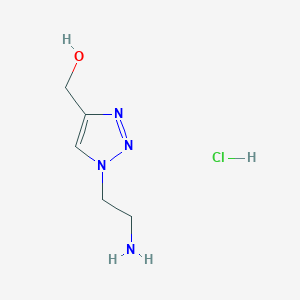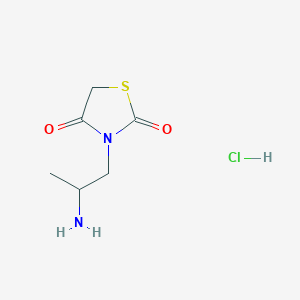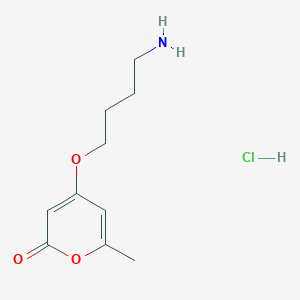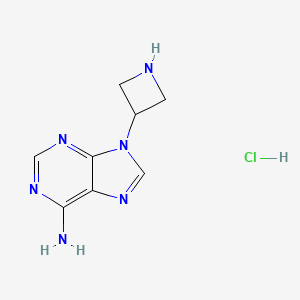![molecular formula C14H19NO3 B1446931 tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate CAS No. 1196053-06-1](/img/structure/B1446931.png)
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Vue d'ensemble
Description
“tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate” is a chemical compound with the CAS Number: 1196053-06-1 . It has a molecular weight of 249.31 . The IUPAC name of this compound is tert-butyl ((1R,2S)-2-(4-hydroxyphenyl)cyclopropyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate, are crucial in various industrial and commercial products to prevent oxidative reactions and extend shelf life. Recent studies focus on the environmental presence, human exposure, and toxicity of SPAs. These compounds have been detected in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues including fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, with some SPAs possibly being carcinogenic. Future research should aim at developing SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
MTBE Biodegradation and Bioremediation
Methyl tert-butyl ether (MTBE) and related compounds demonstrate the potential for bioremediation under both aerobic and anaerobic conditions. Research indicates the involvement of microorganisms capable of using MTBE as a carbon and energy source. The biodegradation process involves key intermediates like tert-butyl alcohol (TBA) and highlights the importance of environmental conditions in determining degradation rates. Bioremediation strategies have evolved to include adding air, oxygen, or specific microorganisms to enhance MTBE degradation rates in contaminated environments S. Fiorenza & H. Rifai (2003).
Decomposition of MTBE in Cold Plasma Reactors
The decomposition of MTBE using cold plasma reactors presents an innovative approach to addressing environmental contamination. This method shows promise in converting MTBE into less harmful substances like CH4, C2H4, C2H2, iso-butane, and iso-butene under specific conditions. The efficiency of this process varies with input power, the H2/MTBE ratio, and the MTBE influent concentration, offering a potential alternative method for MTBE remediation L. Hsieh et al. (2011).
Polymer Membranes for MTBE Purification
The separation of MTBE from methanol in the production process of fuel additives highlights the application of polymer membranes in enhancing fuel performance while reducing environmental impact. Pervaporation, utilizing materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, offers high selectivity and operational stability for separating azeotropic mixtures, indicating the potential for more efficient and environmentally friendly MTBE production methods A. Pulyalina et al. (2020).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRVKQMNJTTRU-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
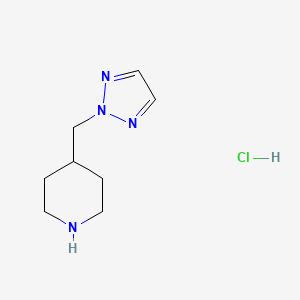
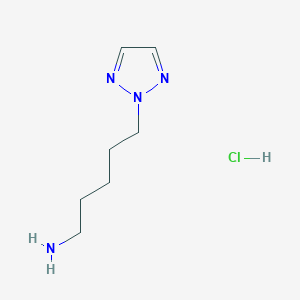
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
